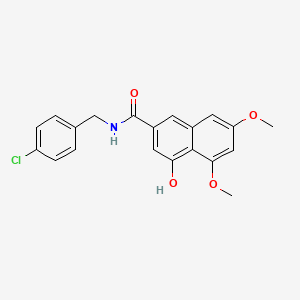![molecular formula C39H64N8O10 B12399192 [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a synthetic analogue of Neurokinin A, a member of the tachykinin peptide family. This compound is a selective and potent agonist for the neurokinin 2 receptor (NK2R), which plays a crucial role in smooth muscle contraction across various tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution during synthesis to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU or DIC.
Major Products
The major product of these reactions is the fully synthesized [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide, with potential by-products including truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigates the role of NK2R in smooth muscle contraction and neurotransmission.
Medicine: Explores potential therapeutic applications in treating bladder and bowel dysfunctions.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) exerts its effects by selectively binding to and activating NK2R. This activation leads to the contraction of smooth muscles in various tissues, including the bladder and gastrointestinal tract. The molecular pathway involves the activation of G-protein coupled receptors, leading to an increase in intracellular calcium levels and subsequent muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Neurokinin A: The natural ligand for NK2R.
[Sar9,Met(O2)11]Substance P: Another synthetic analogue with similar receptor affinity.
[Pro9,MeLeu10]Neurokinin B: A related compound with affinity for NK3R.
Uniqueness
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is unique due to its high selectivity and potency for NK2R, making it a valuable tool for studying the specific roles of this receptor in various physiological processes .
Properties
Molecular Formula |
C39H64N8O10 |
|---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]-methylamino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H64N8O10/c1-7-8-16-28(39(56)57)44-37(54)30(19-23(2)3)47(6)31(48)22-42-38(55)33(24(4)5)46-36(53)29(20-25-14-10-9-11-15-25)45-35(52)27(17-12-13-18-40)43-34(51)26(41)21-32(49)50/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H,42,55)(H,43,51)(H,44,54)(H,45,52)(H,46,53)(H,49,50)(H,56,57)/t26-,27-,28-,29-,30-,33-/m0/s1 |
InChI Key |
PLJWDMCXCWRSKI-HLYNNXGTSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)






![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12399165.png)
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)


